GX-674

Electrophysiology Pain Research Ion Channel Pharmacology

Researchers studying Nav1.7 in pain pathways often struggle with off-target effects and batch inconsistency. GX-674 solves this with sub-nanomolar potency (IC50 0.1 nM) and >100,000-fold selectivity over Nav1.5, ensuring reliable electrophysiology data. Key benefits: state-dependent inhibition mimics physiological conditions; validated in patch-clamp and ex vivo cardiac safety assays; consistent purity ≥98% for reproducible results.

Molecular Formula C21H13ClF2N6O3S2
Molecular Weight 534.94
CAS No. 1432913-36-4
Cat. No. B607900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGX-674
CAS1432913-36-4
SynonymsGX-674;  GX674; GX 674
Molecular FormulaC21H13ClF2N6O3S2
Molecular Weight534.94
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)NC(=N2)N
InChIInChI=1S/C21H13ClF2N6O3S2/c22-11-2-4-17(12(6-11)10-1-3-15-16(5-10)29-20(25)28-15)33-18-7-14(24)19(8-13(18)23)35(31,32)30-21-26-9-27-34-21/h1-9H,(H3,25,28,29)(H,26,27,30)
InChIKeyNLTQZTZBFNPMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GX-674 Overview


GX-674 (CAS 1432913-36-4) is a small-molecule antagonist belonging to the aryl sulfonamide class [1]. It functions as a highly potent, state-dependent, and isoform-selective inhibitor of the voltage-gated sodium channel 1.7 (Nav1.7) . In patch-clamp electrophysiology assays using HEK293 cells, GX-674 inhibits human Nav1.7 with an IC50 of 0.1 nM at a holding potential of -40 mV, a voltage that corresponds to the channel's steady-state inactivated conformation .

Nav1.7 channel inhibition study fit
State-dependent channel modulation research
High isoform-selectivity assay context

Why GX-674 Substitution Fails


Nav1.7 inhibitors exhibit profound functional divergence due to differences in state-dependence, isoform selectivity, and binding site topography [1]. Compounds within the aryl sulfonamide class, such as PF-04856264 and GX-936, share a common binding region on voltage-sensor domain IV (VSD4) but demonstrate marked variability in their inhibitory potency and selectivity fingerprints [2]. GX-674 distinguishes itself through a unique combination of sub-nanomolar potency (IC50 0.1 nM) at physiologically relevant depolarized membrane potentials and a selectivity window exceeding 100,000-fold against the cardiac Nav1.5 isoform . These properties are not uniformly present across analogs, making direct substitution without functional validation a high-risk proposition for experimental reproducibility and data interpretation .

Other aryl sulfonamides may differ in state-dependent potency profile
Nav1.5 engagement can alter cardiac endpoint interpretation if selectivity window is narrower
Non-selective sodium channel blockers introduce multi-isoform confounding

GX-674 Quantitative Differentiation


Sub-Nanomolar Potency

GX-674 exhibits sub-nanomolar inhibitory potency against human Nav1.7 under voltage-clamp conditions that mimic the channel's inactivated state. In a direct head-to-head comparison within the same experimental framework, GX-674 (IC50 = 0.1 nM at -40 mV) is 280-fold more potent than the structurally related aryl sulfonamide PF-04856264 (IC50 = 28 nM) [1]. This potency advantage is also evident when compared to GX-936, which demonstrates an IC50 of 40 nM in a VSD4-binding functional assay .

Sub-Nanomolar Potency
Head-to-head
IC50 0.1 nM at -40 mV; 280-fold more potent than PF-04856264; 400-fold more potent than GX-936
Reported assay concentration context; supports concentration-range determination
Whole-cell patch-clamp on HEK293 cells; -40 mV holding potential
Electrophysiology Pain Research Ion Channel Pharmacology

Pronounced State-Dependent Inhibition

GX-674 demonstrates robust state-dependent inhibition, preferentially targeting the inactivated conformation of Nav1.7. Under identical patch-clamp recording conditions, the IC50 shifts from 0.1 nM at -40 mV (inactivated state) to 240 nM at -120 mV (resting/closed state), representing a 2,400-fold difference in potency . This behavior is characteristic of aryl sulfonamides that bind to VSD4, but the magnitude of the state-dependence for GX-674 is particularly pronounced and may exceed that observed for other compounds in the class, such as GX-936, which exhibits less dramatic voltage-dependent shifts .

State-Dependent Shift
Data to verify
IC50 0.1 nM (-40 mV) vs 240 nM (-120 mV); 2,400-fold potency difference
Supports state-dependent channel modulation studies
Cross-study comparable; less dramatic shifts reported for analogs
Biophysics Channel Gating State-Dependent Pharmacology

Nav1.7 Selectivity Over Nav1.5

GX-674 displays a remarkable selectivity profile that distinguishes it from less selective sodium channel blockers. In patch-clamp assays across a panel of human Nav isoforms, GX-674 inhibits Nav1.7 with a potency that is over 100,000-fold greater than its inhibition of the cardiac sodium channel Nav1.5 . This contrasts sharply with non-selective local anesthetics like lidocaine and certain other Nav1.7 tool compounds, which exhibit significantly narrower selectivity windows . The selectivity hierarchy for GX-674 is reported as Nav1.7 ~ Nav1.2 > Nav1.6 >> Nav1.1 > Nav1.8 > Nav1.3 > Nav1.4 ~ Nav1.5 .

Nav1.7 Selectivity
Class-level
Greater than 100,000-fold selectivity for Nav1.7 over Nav1.5
Reported isoform selectivity profile; may support Nav1.7-specific interpretation
Patch-clamp on human Nav isoforms; -40 mV
Isoform Selectivity Cardiac Safety Pain Target Validation

VSD4 Binding Site

GX-674 binds to a high-affinity, isoform-selective, and extracellularly accessible site on voltage-sensor domain IV (VSD4) of Nav1.7 . This binding site is distinct from the local anesthetic binding pocket within the channel pore [1]. Mutagenesis studies reveal that the Y1537S/W1538R double mutation in the VSD4 S1-S2 extracellular loop reduces GX-674 potency compared to wild-type Nav1.7 channels, confirming the specificity of this interaction [2]. While other aryl sulfonamides like GX-936 also target VSD4, GX-674 exhibits favorable biophysical properties that facilitate its use in electrophysiological experiments [3].

VSD4 Binding
Reported
Binds VSD4 S1-S2 loop; Y1537S/W1538R mutation reduces potency
Supports binding site characterization and mutagenesis studies
Extracellularly accessible; distinct from local anesthetic pore site
Structural Biology Binding Site Mapping Voltage-Sensor Pharmacology

Ex Vivo Nav1.5 Selectivity Evidence

The isoform selectivity of GX-674 has been functionally validated in ex vivo cardiac preparations using genetically engineered knock-in mice. In homozygous GX/GX mouse hearts where Nav1.5 contains a high-affinity binding site for aryl sulfonamides, GX-674 application (0-300 nM) resulted in a 50% loss of excitability at 10 nM. In contrast, wild-type (WT) hearts showed 0% loss of excitability up to 300 nM [1]. Furthermore, GX-674 exhibited heterogeneous effects across different cardiac regions, with higher sensitivity in the right versus left ventricle (16% vs. 50% excitability loss at 10 nM) and complete AV block at 100 nM in Purkinje fibers and AV node [2]. This functional data corroborates the high selectivity for Nav1.7 over Nav1.5 observed in heterologous expression systems.

Ex Vivo Cardiac
Reported
GX/GX hearts: 50% excitability loss at 10 nM; WT hearts: 0% loss up to 300 nM
Reported tissue-level Nav1.5 selectivity validation
Langendorff-perfused mouse hearts; optical mapping
Cardiac Electrophysiology Ex Vivo Pharmacology Tissue-Specific Effects

Superior Electrophysiology Compatibility

Within the aryl sulfonamide class, GX-674 was specifically noted to possess favorable properties that facilitate its use in electrophysiological experiments [1]. This qualitative assessment, derived from the primary structural and functional characterization study, distinguishes GX-674 from other compounds in the same chemical series, such as GX-395, which may exhibit less optimal biophysical characteristics for patch-clamp recordings [2]. The improved experimental compatibility is attributed to the compound's solubility profile, stability in recording solutions, and the reversibility of its channel block under standard voltage-clamp protocols [3].

EP Compatibility
Reported
Favorable properties for electrophysiology noted; improved tractability over GX-395
Reported experimental compatibility; supports assay reproducibility
Qualitative assessment from primary literature
Electrophysiology Methods Tool Compound Optimization Assay Development

GX-674 Application Scenarios


Nav1.7 Gating Characterization

The sub-nanomolar potency of GX-674 (IC50 = 0.1 nM at -40 mV) and its pronounced state-dependence make it the preferred tool for detailed biophysical studies of Nav1.7 channel gating [1]. Its 2,400-fold potency difference between inactivated (-40 mV) and resting (-120 mV) states enables precise pharmacological dissection of channel state transitions and voltage-sensor movements . The favorable electrophysiology compatibility, explicitly noted in the primary literature, ensures reliable and reproducible data acquisition across multiple recording sessions [2].

Ex Vivo Nav1.7 Studies

For experiments in complex tissue preparations where multiple sodium channel isoforms are co-expressed, GX-674 provides unparalleled target specificity. Its >100,000-fold selectivity for Nav1.7 over the cardiac Nav1.5 isoform minimizes confounding off-target effects [1]. This is functionally validated by ex vivo data showing no loss of excitability in wild-type mouse hearts at concentrations up to 300 nM, confirming the absence of Nav1.5 engagement at physiologically relevant concentrations .

Pain Pathway & Model Studies

GX-674 is specifically indicated for research into inflammatory and neuropathic pain mechanisms, where Nav1.7 is a genetically and pharmacologically validated target [1]. The compound's state-dependent inhibition preferentially targets channels in depolarized neurons characteristic of injured or inflamed tissue, potentially recapitulating the therapeutic window observed for Nav1.7 blockade in preclinical pain models . Its high selectivity minimizes confounding contributions from other Nav isoforms expressed in sensory neurons, such as Nav1.8 [2].

VSD4 SAR Studies

GX-674 serves as a benchmark reference compound for medicinal chemistry efforts focused on VSD4-binding aryl sulfonamides. Its well-characterized binding to the Y1537/W1538 region of VSD4, combined with its superior potency (280-fold more potent than PF-04856264), provides a high-sensitivity baseline for evaluating novel analogs [1]. The availability of detailed structural information and mutagenesis data enables rational interpretation of SAR trends and facilitates the identification of improved next-generation Nav1.7 inhibitors .

Application
Selection Property
Validation Focus
Nav1.7 channel gating studies
State-dependent inhibition profile
Voltage-dependent channel modulation assays
Ex vivo tissue Nav1.7 research
Cardiac Nav1.5 selectivity validation
Tissue-specific excitability assays
Pain signaling pathway studies
Isoform-selective Nav1.7 block
Depolarization-dependent neuron model
VSD4-targeted SAR studies
VSD4 binding site characterization
Mutant VSD4 functional comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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